molecular formula C49H88O2 B14778905 Cholesteryl docosanoate;Cholesterol behenate

Cholesteryl docosanoate;Cholesterol behenate

Cat. No.: B14778905
M. Wt: 709.2 g/mol
InChI Key: WBOQXYUYHINMOC-TWFXKAKSSA-N
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Chemical Reactions Analysis

Types of Reactions

Cholesteryl behenate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrolysis: Acidic or enzymatic conditions are used for hydrolysis reactions.

Major Products Formed

    Oxidation: Oxidized cholesterol esters.

    Hydrolysis: Cholesterol and behenic acid.

Properties

Molecular Formula

C49H88O2

Molecular Weight

709.2 g/mol

IUPAC Name

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate

InChI

InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40?,42?,43?,44?,45?,46?,48-,49+/m0/s1

InChI Key

WBOQXYUYHINMOC-TWFXKAKSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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